4-(4-Fluorobenzyloxy)benzaldehyde

描述

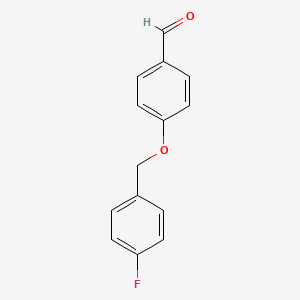

Structure

2D Structure

属性

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULWBQOCMQNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352864 | |

| Record name | 4-(4-Fluorobenzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-17-2 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorobenzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56442-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 4 4 Fluorobenzyloxy Benzaldehyde

Established Synthetic Routes

The principal and most widely utilized method for synthesizing 4-(4-fluorobenzyloxy)benzaldehyde is the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comjk-sci.com Additionally, nucleophilic aromatic substitution presents an alternative, though less common, pathway.

Williamson Etherification of 4-Hydroxybenzaldehyde (B117250) with 4-Fluorobenzyl Halides

The Williamson ether synthesis, a classic and versatile method for preparing ethers, is the cornerstone of this compound production. masterorganicchemistry.com The reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 4-fluorobenzyl halide and displacing the halide to form the desired ether. youtube.com The choice of the leaving group on the benzyl (B1604629) halide (bromide, chloride, or a sulfonate) can influence reaction rates and conditions.

The reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide is a frequently employed method for the synthesis of this compound. chemicalbook.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972). chemicalbook.com The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion displaces the bromide ion from the benzylic carbon. masterorganicchemistry.com

For instance, a common laboratory-scale synthesis involves heating a mixture of 4-hydroxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate in acetone at around 60°C for several hours. chemicalbook.com This method has been reported to yield the product in high purity. Another example involves heating a solution of 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide (as a representative benzyl bromide), and potassium carbonate in dry dimethylformamide (DMF) at 100°C for 3 hours, resulting in a 74% yield of the corresponding ether. chemspider.com

Table 1: Synthesis of Benzyloxy Benzaldehyde (B42025) Derivatives using Benzyl Bromides

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzaldehyde, 4-Fluorobenzyl bromide | K₂CO₃ | Acetone | 60 | 5 | 94.4 chemicalbook.com |

| 4-Hydroxybenzaldehyde, 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 chemspider.com |

This table presents data from syntheses of benzyloxy benzaldehyde derivatives to illustrate the reaction conditions and yields associated with the use of benzyl bromides.

4-Fluorobenzyl chloride can also be used as the alkylating agent in the Williamson ether synthesis. google.comgoogle.com While chlorides are generally less reactive than bromides in S(_N)2 reactions, this can be compensated for by adjusting the reaction conditions, such as using a higher temperature or a more reactive catalyst. masterorganicchemistry.com The use of 4-fluorobenzyl chloride is of industrial interest due to its potential cost-effectiveness compared to the corresponding bromide. google.com

In a patented process, 4-hydroxybenzaldehyde is reacted with benzyl chloride in the presence of an alkali metal carbonate and a catalyst in a suitable solvent. google.com This "one-pot" method simplifies the procedure and reduces costs, making it suitable for industrial-scale production. google.com

As an alternative to alkyl halides, 4-fluorobenzyl methanesulfonate (B1217627) (mesylate) can serve as an excellent electrophile in the Williamson ether synthesis. Mesylates are good leaving groups, often leading to higher yields and milder reaction conditions. A synthesis of 4-(3-fluorobenzyloxy)benzaldehyde (a positional isomer) using 3-fluorobenzyl methanesulfonate in place of the chloride resulted in a high yield of 97.5%. chemicalbook.com This suggests that 4-fluorobenzyl methanesulfonate would also be a highly effective reagent for the synthesis of the target compound. The reaction can be performed under similar conditions to those used for the halides, often with the addition of a phase-transfer catalyst to enhance efficiency.

Nucleophilic Aromatic Substitution Approaches

While the Williamson ether synthesis is the predominant method, nucleophilic aromatic substitution (S(_N)Ar) offers an alternative route. researchgate.net In this approach, the nucleophile attacks an activated aromatic ring, displacing a leaving group. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a 4-alkoxy-substituted benzene (B151609) with 4-fluorobenzaldehyde (B137897), where the fluorine atom on the benzaldehyde is displaced by the incoming nucleophile.

A study on the synthesis of 4-(4-methoxyphenoxy)benzaldehyde, a structurally similar compound, demonstrated the feasibility of this approach. researchgate.netnih.gov The reaction of 4-fluorobenzaldehyde with 4-methoxyphenol (B1676288) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) yielded the desired product. researchgate.netnih.gov It is important to note that in S(_N)Ar reactions involving fluoroarenes, the reactivity order of the halogens is F > Cl > Br > I, which is the reverse of that in S(_N)2 reactions. chem-station.com

Reaction Conditions and Catalysis

The optimization of reaction conditions and the use of catalysts are crucial for achieving high yields and purity in the synthesis of this compound. Key parameters include the choice of base, solvent, temperature, and the potential use of phase-transfer catalysts.

Bases: Strong bases are required to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. masterorganicchemistry.com Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.com For dialkyl ether synthesis, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often employed. masterorganicchemistry.comjk-sci.com

Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they can dissolve the reactants and facilitate the S(_N)2 reaction. jk-sci.comchem-station.com The use of the parent alcohol of the alkoxide as a solvent is also a common practice. masterorganicchemistry.com

Temperature: The reaction temperature is a critical factor that needs to be carefully controlled to prevent side reactions. For the reaction with 4-fluorobenzyl bromide in acetone, a temperature of around 60°C is typical. chemicalbook.com Industrial processes may utilize higher temperatures, such as azeotropic reflux at approximately 120-130°C, to remove water and drive the reaction to completion.

Catalysis: Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB) or cetyltrimethylammonium bromide (CTAB), can significantly improve the reaction rate and yield, especially in biphasic systems. utahtech.edu These catalysts facilitate the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase where the alkyl halide is located. utahtech.edu For instance, the use of CTAB with 4-fluorobenzyl methanesulfonate in toluene (B28343) has been shown to produce a high yield of over 99% purity.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Key Reactants | Catalyst | Solvent(s) | Reaction Time (h) | Yield (%) | Purity (%) |

| Fluorobenzyl Bromide | 4-Fluorobenzyl bromide, K₂CO₃ | - | Acetone | ~5 | ~94 | N/A |

| Fluorobenzyl Methanesulfonate | 4-Fluorobenzyl methanesulfonate | CTAB | Toluene | ~7 | ~97 | >99 |

| Industrial Azeotropic Reflux | 4-Hydroxybenzaldehyde, Fluorobenzaldehyde | - | DMF, Toluene | ~16 | ~98 | >99 |

This table provides a comparative overview of different synthetic approaches, highlighting the impact of reagents and conditions on the outcome of the synthesis.

Role of Bases (e.g., K₂CO₃)

The selection of a suitable base is critical in the Williamson ether synthesis to facilitate the deprotonation of the hydroxyl group in 4-hydroxybenzaldehyde, thereby forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a commonly employed base for this transformation. chemicalbook.com Its moderate basicity is sufficient to deprotonate the phenolic hydroxyl group without promoting undesirable side reactions. The use of a strong base like sodium hydride (NaH) can also be effective in generating the alkoxide. youtube.comnumberanalytics.com However, milder bases like K₂CO₃ are often preferred in industrial applications to minimize the risk of side reactions and for easier handling.

Selection of Solvents (e.g., Acetone, Acetonitrile, DMF, Ethanol (B145695), Toluene)

The choice of solvent plays a pivotal role in the reaction's success, influencing reaction rates and yields. Polar aprotic solvents are generally favored for Williamson ether synthesis as they can solvate the cation of the base while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. numberanalytics.com

Acetone and Acetonitrile (ACN): These are frequently used solvents for the synthesis of this compound, providing good solubility for the reactants and facilitating the reaction. chemicalbook.com

Dimethylformamide (DMF): DMF is another effective polar aprotic solvent that can be used, particularly in industrial-scale production. It is often used in combination with toluene in azeotropic reflux setups to remove water, which can otherwise hinder the reaction.

Ethanol: While polar protic solvents like ethanol can be used, they may lead to lower yields due to their ability to solvate the nucleophile, thereby reducing its reactivity. orientjchem.org

Toluene: Toluene is often employed in industrial processes, especially in azeotropic reflux conditions with DMF, to aid in water removal and control the reaction temperature.

The selection of the solvent is often a balance between reactivity, solubility of reactants, ease of removal after the reaction, and cost.

Temperature Control and Reflux Conditions

Precise temperature control is essential to ensure the desired reaction proceeds efficiently while minimizing the formation of byproducts. The synthesis of this compound is typically carried out at elevated temperatures, often under reflux conditions, to accelerate the reaction rate.

Commonly, the reaction is heated to around 60°C for several hours when using solvents like acetone. chemicalbook.com In industrial settings employing azeotropic reflux with a DMF/toluene solvent system, temperatures can reach approximately 120°C to 130°C. Maintaining a consistent temperature is crucial to prevent side reactions such as aldol (B89426) condensation or oxidation of the aldehyde group.

Application of Phase-Transfer Catalysis (e.g., Cetyltrimethylammonium Bromide)

Phase-transfer catalysis (PTC) is a valuable technique for enhancing the reaction rate and efficiency, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous phase and an organic phase). rjptonline.org In the synthesis of this compound, a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) can be employed.

The catalyst facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the 4-fluorobenzyl bromide is located, thereby accelerating the reaction. The use of PTC can lead to higher yields and may allow for milder reaction conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. psu.edursc.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. The direct coupling of microwave energy with the molecules in the reaction leads to a rapid rise in temperature, often resulting in significantly shorter reaction times compared to conventional heating methods. psu.edu While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general principles of microwave-assisted organic synthesis (MAOS) are applicable. This method has been successfully used for synthesizing various heterocyclic compounds and other organic molecules, often with improved efficiency and in a more environmentally friendly manner. rsc.orgnih.govnih.gov

Optimization Strategies for Yield and Purity

Minimization of Side Reactions (e.g., C-alkylation, Aldol Condensation, Oxidation)

A key aspect of optimizing the synthesis of this compound is the minimization of side reactions that can reduce the yield and purity of the final product.

C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation) to form an undesired byproduct. google.com The choice of solvent and reaction conditions can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation. numberanalytics.com

Aldol Condensation: Under basic conditions, the aldehyde group of 4-hydroxybenzaldehyde or the product, this compound, can potentially undergo self-condensation or cross-condensation reactions. researchgate.netmagritek.commasterorganicchemistry.com This is a common side reaction in reactions involving aldehydes and bases. Careful control of the base concentration and temperature can help to minimize this side reaction. researchgate.net

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-(4-fluorobenzyloxy)benzoic acid. nih.govresearchgate.net This can occur if oxidizing agents are present or under harsh reaction conditions. Using an inert atmosphere and carefully controlling the temperature can help to prevent unwanted oxidation.

By carefully selecting the base, solvent, and temperature, and by considering the use of techniques like phase-transfer catalysis, chemists can optimize the synthesis of this compound to achieve high yields and purity while minimizing the formation of these common side products.

Purification Techniques

Achieving a high degree of purity for this compound is essential, as impurities can carry through to subsequent reaction steps and affect the quality of the final therapeutic agent. google.comgoogle.com The primary methods employed for the purification of this compound are column chromatography and recrystallization. chemicalbook.com

Column Chromatography:

This technique is a reliable method for separating this compound from byproducts and unreacted starting materials. chemicalbook.com In a typical laboratory-scale purification, the crude product is subjected to column chromatography to yield the desired compound as a white solid. chemicalbook.comchemicalbook.com For instance, after a 5-hour reaction at 60°C, the filtrate can be directly purified by column chromatography to obtain 4-(3-fluoro-benzyloxy)-benzaldehyde with a high yield. chemicalbook.comchemicalbook.com High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and purification of related benzaldehyde derivatives. These methods often utilize a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Recrystallization:

Recrystallization is another widely used technique to enhance the purity of this compound. google.com This method involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, which leads to the formation of crystals of the purified compound. google.com Solvents such as ethanol are commonly used for this purpose. nih.gov A specific protocol involves dissolving the crude material in a hot solvent like cyclohexane (B81311) or diisopropyl ether at reflux, followed by cooling to room temperature to induce crystallization. google.com To further improve purity and reduce specific impurities, such as dialkylated byproducts, to below 0.03%, further crystallization steps may be necessary. google.com Seeding the solution with pure crystals of this compound can also facilitate the crystallization process. google.com

Table 1: Purification Techniques for this compound

| Technique | Description | Key Parameters | Resulting Purity |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Stationary phase (e.g., silica (B1680970) gel), mobile phase (e.g., acetonitrile/water). chemicalbook.comsielc.com | Can achieve >98.0% purity (GC). |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent. | Solvent (e.g., ethanol, cyclohexane, diisopropyl ether), temperature gradient. google.comnih.gov | Can reduce specific impurities to <0.03% by weight. google.com |

Industrial Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. A key consideration in this scale-up is the management of water produced during the etherification reaction.

Azeotropic Reflux:

For large-scale production, azeotropic reflux is a highly effective technique for removing water from the reaction mixture, thereby driving the equilibrium towards product formation and minimizing side reactions. This method involves using a solvent, such as toluene, that forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, the water-toluene azeotrope distills off, is condensed, and the water is separated, while the toluene is returned to the reaction vessel. This continuous removal of water enhances the reaction rate and yield, making it a preferred method for industrial synthesis. The use of phase-transfer catalysts, such as cetyltrimethylammonium bromide, in conjunction with solvents like toluene can further improve reaction efficiency in industrial settings. chemicalbook.com

Chemical Reactivity and Derivatization of 4 4 Fluorobenzyloxy Benzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) in 4-(4-fluorobenzyloxy)benzaldehyde is readily susceptible to chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols. Furthermore, it can participate in condensation reactions to form new carbon-nitrogen double bonds.

Oxidation to Carboxylic Acid (4-(4-Fluorobenzyloxy)benzoic acid)

The aldehyde group of this compound can be oxidized to yield the corresponding carboxylic acid, 4-(4-fluorobenzyloxy)benzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids. The reaction with KMnO₄ is typically carried out in alkaline, acidic, or neutral conditions. For instance, the oxidation of p-fluorotoluene to p-fluorobenzoic acid can be achieved with potassium permanganate. orgsyn.org Similarly, chromium trioxide in an acidic medium is an effective reagent for this type of oxidation. orgsyn.org

| Oxidizing Agent | Formula | Typical Conditions |

| Potassium permanganate | KMnO₄ | Basic, acidic, or neutral solution |

| Chromium trioxide | CrO₃ | Acidic solution (e.g., with H₂SO₄) |

Reduction to Alcohol (4-(4-Fluorobenzyloxy)benzyl alcohol)

The aldehyde functionality of this compound can be reduced to a primary alcohol, forming (4-(4-fluorobenzyloxy)phenyl)methanol. This reduction is a common and crucial transformation in the synthesis of various compounds.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most widely used reducing agents for converting aldehydes to alcohols. Sodium borohydride is a milder reagent and is often used in alcoholic solvents like ethanol (B145695). prepchem.com For example, 4-fluoro-3-phenoxybenzaldehyde (B1330021) can be reduced to (4-fluoro-3-phenoxyphenyl)methyl alcohol using NaBH₄ in absolute ethanol. prepchem.com Lithium aluminum hydride is a much stronger reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

| Reducing Agent | Formula | Typical Solvents |

| Sodium borohydride | NaBH₄ | Protic solvents (e.g., ethanol, methanol) |

| Lithium aluminum hydride | LiAlH₄ | Aprotic solvents (e.g., diethyl ether, THF) |

Condensation Reactions

The aldehyde group of this compound can undergo condensation reactions with primary amines to form new carbon-nitrogen double bonds, known as imines or Schiff bases.

Schiff bases are formed through the reaction of an aldehyde or ketone with a primary amine. semanticscholar.orgijmcmed.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijmcmed.org The resulting compound contains a C=N double bond, also known as an azomethine group. ijmcmed.orgnih.gov For example, 4-fluorobenzaldehyde (B137897) can react with 4-aminobenzoic acid in benzene (B151609) to produce (E)-4-(4-fluorobenzylideneamino)benzoic acid. nih.gov These compounds are significant in coordination chemistry and have been explored for their biological activities. nih.gov

Wittig Reaction for Alkene Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com In this reaction, this compound would react with a phosphorus ylide (Wittig reagent) to form an alkene derivative. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. stackexchange.comudel.edu

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. stackexchange.comorganic-chemistry.org Unstabilized ylides generally lead to the (Z)-alkene, while stabilized ylides predominantly give the (E)-alkene. organic-chemistry.org

General Reaction Scheme for the Wittig Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

| This compound | Ph3P=CHR (Phosphorus Ylide) | 4-(4-Fluorobenzyloxy)styrene derivative | Triphenylphosphine oxide |

Table 4: General reaction for the synthesis of alkene derivatives via the Wittig reaction.

Reactions Involving the Fluorine Atom and Aromatic Ring

The presence of a fluorine atom and two aromatic rings in the structure of this compound allows for reactions targeting these specific moieties.

The fluorine atom on the benzyloxy ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reaction is particularly favorable for fluoroarenes compared to other haloarenes because fluorine is highly electronegative, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. reddit.com The rate-limiting step is typically the initial attack of the nucleophile. reddit.com

Various nucleophiles, such as phenols, amines, and azoles, can displace the fluorine atom, especially when the aromatic ring is activated by electron-withdrawing groups. researchgate.netnih.govlibretexts.org In the case of this compound, the ether linkage and the aldehyde group on the other ring can influence the reactivity. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netwalisongo.ac.id

General Reaction Scheme for Nucleophilic Aromatic Substitution

| Reactant 1 | Nucleophile | Conditions | Product |

| This compound | Nu-H | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | 4-(4-(Nu)benzyloxy)benzaldehyde |

Table 5: General reaction for the nucleophilic aromatic substitution of the fluorine atom.

The benzaldehyde (B42025) ring in this compound is subject to electrophilic aromatic substitution. The directing effect of the substituents on the ring determines the position of the incoming electrophile. libretexts.org The aldehyde group (-CHO) is a deactivating group and a meta-director. Conversely, the benzyloxy group (-OCH2-Ar) is an activating group and an ortho-, para-director due to the electron-donating nature of the ether oxygen.

Given that the benzyloxy group is at the para position relative to the aldehyde, the directing effects of these two groups are on the same ring. The activating benzyloxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5), while the deactivating aldehyde group will direct to the meta positions (also 3 and 5). Therefore, electrophilic substitution on the benzaldehyde ring is expected to occur predominantly at the 3 and 5 positions. libretexts.orglibretexts.orgmasterorganicchemistry.com

Predicted Electrophilic Aromatic Substitution Products

| Electrophilic Reagent | Electrophile (E+) | Expected Product(s) |

| Br2, FeBr3 | Br+ | 3-Bromo-4-(4-fluorobenzyloxy)benzaldehyde |

| HNO3, H2SO4 | NO2+ | 4-(4-Fluorobenzyloxy)-3-nitrobenzaldehyde |

| SO3, H2SO4 | SO3H | 4-(4-Fluorobenzyloxy)-3-sulfobenzaldehyde |

Table 6: Predicted major products of electrophilic aromatic substitution on the benzaldehyde ring of this compound.

Formation of Complex Molecular Structures from this compound Precursors

The reactivity of the aldehyde group in this compound, combined with the physicochemical properties imparted by the fluorobenzyl ether group, makes it a valuable starting material for constructing intricate molecular architectures with potential therapeutic applications.

Quinazolinone Synthesis

Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netrsc.org The synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with an appropriate aldehyde.

While specific studies detailing the direct use of this compound in quinazolinone synthesis are not extensively documented in publicly available literature, the general synthetic routes strongly support its utility as a precursor. One common method for the synthesis of 2-substituted-quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamide (B116534) with various aldehydes. In a typical reaction, the aldehyde condenses with the 2-aminobenzamide, followed by cyclization and oxidation to yield the final quinazolinone product.

For instance, a variety of 2-phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic activities against several human tumor cell lines. nih.gov Although this study did not specifically use this compound, the methodology is directly applicable. The reaction of an appropriately substituted benzaldehyde with 2-aminobenzamide under suitable conditions would lead to the formation of the corresponding 2-(substituted phenyl)quinazolin-4(3H)-one. The 4-(4-fluorobenzyloxy)phenyl moiety would be incorporated at the 2-position of the quinazolinone core, potentially influencing the biological activity of the resulting molecule.

The antimicrobial activity of newly synthesized quinazolin-4(3H)-ones is a significant area of investigation. Studies have shown that various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. vensel.org The introduction of different substituents on the quinazolinone scaffold allows for the fine-tuning of their biological properties.

| Reactants | Product | General Reaction Type | Potential Biological Activity |

|---|---|---|---|

| This compound, 2-Aminobenzamide | 2-(4-(4-Fluorobenzyloxy)phenyl)quinazolin-4(3H)-one | Condensation and Cyclization | Antimicrobial, Anticancer |

Scaffold Generation for Bioactive Compounds

The structure of this compound makes it an ideal starting point for the generation of various molecular scaffolds, which are core structures upon which diverse functional groups can be built to create libraries of bioactive compounds. One of the most prominent applications is in the synthesis of chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as precursors for a multitude of heterocyclic compounds and exhibit a broad spectrum of biological activities themselves, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov They are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone (B1666503) derivative in the presence of an acid or base catalyst.

The reaction of this compound with a substituted acetophenone would yield a chalcone (B49325) with the 4-(4-fluorobenzyloxy)phenyl group as one of the aryl rings. The specific substituents on the acetophenone can be varied to produce a library of chalcone derivatives. These chalcones can then be further modified or tested for their biological activities.

For example, a study on the synthesis of chalcone analogs derived from 4-(benzyloxy)benzaldehyde (B125253) (a closely related compound) demonstrated the successful condensation with various acetophenones to produce a series of chalcones with good yields. nih.gov Another study focused on monitoring the Claisen-Schmidt condensation of 4-fluorobenzaldehyde with acetone (B3395972), providing insights into the reaction kinetics and intermediate formation. magritek.commagritek.com These studies underscore the feasibility and efficiency of using substituted benzaldehydes like this compound in chalcone synthesis.

The resulting chalcones can be evaluated for their potential as therapeutic agents. For instance, numerous chalcone derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. nih.govresearchgate.net The cytotoxic effects and the underlying mechanisms, such as cell cycle arrest and induction of apoptosis, are often investigated.

| Reactant 1 | Reactant 2 | Resulting Scaffold | Potential Biological Application |

|---|---|---|---|

| This compound | Substituted Acetophenone | Chalcone | Anticancer, Antimicrobial, Anti-inflammatory |

Advanced Applications of 4 4 Fluorobenzyloxy Benzaldehyde in Research

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 4-(4-Fluorobenzyloxy)benzaldehyde serves as a critical starting material and intermediate for the synthesis of complex, biologically active molecules. Its structure, which combines an electrophilic aldehyde functional group with a lipophilic fluorinated benzyl (B1604629) group, allows for a wide range of chemical modifications and makes it a versatile scaffold in the development of new therapeutic agents.

Intermediate in Drug Synthesis

The primary role of this compound in pharmaceutical development is as a key intermediate. The synthesis of this compound is typically achieved through a Williamson etherification reaction. In this process, 4-hydroxybenzaldehyde (B117250) reacts with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like acetone (B3395972) or acetonitrile. This reaction is valued for its high yield, often around 88%, and results in a white crystalline solid. The aldehyde group can undergo various reactions, such as oxidation to form a carboxylic acid or reduction to form an alcohol, allowing chemists to build more complex pharmaceutical structures.

Development of Anticancer Agents

Researchers have identified this compound as a compound of interest in the creation of novel anticancer agents. Its potential lies in its ability to serve as a foundational structure for drugs designed to target and eliminate cancer cells.

Preliminary in vitro studies have demonstrated the potential of this compound and its derivatives. Research findings indicate that the compound exhibits selective toxicity against certain cancer cell lines. Specifically, significant cytotoxic effects have been observed against breast and colon cancer cells, highlighting its promise in developing targeted cancer therapies.

Due to its demonstrated cytotoxic effects against specific cancer cells, this compound is considered a promising lead compound in oncological drug development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to achieve better drug-like characteristics. The unique structural features of this compound make it an excellent starting point for the design and synthesis of new, more potent, and selective anticancer drugs.

Development of Anti-inflammatory Agents

The molecular architecture of this compound also lends itself to the development of anti-inflammatory agents. While specific anti-inflammatory compounds derived directly from it are not extensively detailed in initial findings, its structural properties are recognized as suitable for creating molecules that can modulate inflammatory pathways. The presence of the fluorine atom can enhance binding affinity and selectivity to molecular targets, such as enzymes and receptors involved in the inflammatory response. Research into benzaldehyde (B42025) derivatives has shown that they can reduce the levels of inflammatory biomarkers, suggesting a potential mechanism of action for compounds synthesized from this precursor.

Building Block for Neurological Disorder Drugs (e.g., Safinamide Methanesulfonate)

While the structurally similar isomer, 4-(3-fluorobenzyloxy)benzaldehyde, is a documented starting material for the synthesis of Safinamide, a drug used in the treatment of Parkinson's disease, this compound is of significant interest in the development of related therapeutic agents. chemicalbook.comgoogle.commedchemexpress.com Its role as a key synthetic intermediate allows researchers to construct novel analogues of established drugs. chemicalbook.com By modifying the substitution pattern on the phenyl ring, such as moving the fluorine atom from the meta (3-position) to the para (4-position), chemists can investigate structure-activity relationships (SAR). This exploration is crucial for discovering new compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles for treating neurological diseases. medchemexpress.com The synthesis of these potential drug candidates often involves the reaction of this compound with an appropriate amine, such as L-alanine amide, followed by a reduction step to form the final secondary amine structure. chemicalbook.com

Modulators of Molecular Targets (e.g., Enzymes, Receptors)

The mechanism of action for this compound and its derivatives often involves direct interaction with specific biological macromolecules. It functions as a modulator of molecular targets, including enzymes and receptors, influencing their activity. This modulation can manifest as either the inhibition or activation of enzymatic reactions, which in turn leads to a cascade of biological effects. Benzaldehyde derivatives, in general, have been noted for a wide range of biological activities, including anti-inflammatory and antimicrobial effects, which stem from their ability to interact with key proteins in cellular pathways. acs.orgresearchgate.net

Influence of Fluorine on Biological Activity and Binding Affinity

The inclusion of a fluorine atom in the structure of this compound is a deliberate synthetic strategy to enhance its pharmacological properties. Fluorine possesses unique electronic and steric characteristics that can significantly influence a molecule's interaction with biological targets. The high electronegativity of fluorine can alter the local electronic environment of the molecule, potentially leading to stronger and more specific non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with the active site of an enzyme or receptor. This enhancement in binding affinity and selectivity is a key factor in its utility for developing targeted therapeutics.

Organic Synthesis and Materials Science

Beyond its applications in medicinal chemistry, this compound is a versatile compound in broader chemical synthesis and the creation of novel materials.

Building Block for Complex Molecule Synthesis

In organic chemistry, this compound serves as a fundamental building block for the assembly of more complex molecular architectures. Its aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. This versatility allows chemists to use it as a starting point for multi-step syntheses, creating intricate and functionally diverse molecules.

Development of Advanced Materials

In the field of materials science, the compound is incorporated into polymer formulations to bestow enhanced properties upon the resulting materials. Its rigid aromatic structure can contribute to increased mechanical strength and thermal stability in polymers. The development of advanced materials with tailored characteristics is a significant area of research, with applications in various industries.

Precursor for Functionalized Compounds

As a precursor, this compound is instrumental in creating a variety of functionalized compounds. Chemists can leverage its reactive aldehyde group to introduce new functionalities through chemical reactions, thereby producing derivatives with specific, desired properties. One notable application is in the development of fluorescent probes, which are used for biological imaging to help visualize cellular processes in real time.

Interactive Data Tables

Table 1: Research Applications of this compound

| Application Area | Specific Use | Key Function |

| Medicinal Chemistry | Building block for drug analogues | Enables study of structure-activity relationships for neurological disorder drugs. medchemexpress.com |

| Biochemistry | Modulator of molecular targets | Interacts with enzymes and receptors to inhibit or activate biological pathways. |

| Organic Synthesis | Building block for complex molecules | Serves as a starting material for multi-step syntheses via its reactive aldehyde group. |

| Materials Science | Additive for advanced materials | Incorporated into polymers to enhance thermal stability and mechanical strength. |

| Biotechnology | Precursor for functionalized compounds | Used to develop fluorescent probes for biological imaging. |

Applications in Organic Electronics

While direct integration of this compound into organic electronic devices is not extensively documented, its primary role is that of a precursor for the synthesis of larger, electronically active molecules. The field of organic electronics relies on organic semiconductors, materials that possess the electronic properties of semiconductors and the processing advantages of organic compounds. researchgate.net The aldehyde functional group in this compound is a key site for reactions that build these complex semiconductor molecules.

One important class of molecules synthesized from this aldehyde are chalcones. Chalcones are produced through a base-catalyzed condensation reaction (the Claisen-Schmidt condensation) between a benzaldehyde and an acetophenone (B1666503). nih.govnih.gov Chalcones derived from 4-(benzyloxy)benzaldehyde (B125253) have been synthesized and studied for their chemical properties. researchgate.netuniv-ovidius.ro These α,β-unsaturated ketone structures can exhibit interesting electronic and photophysical properties, making them candidates for investigation in organic electronics. The synthesis of chalcones is a well-established method for creating conjugated systems that are essential for charge transport in organic semiconductors. researchgate.netnih.gov

Table 1: Synthesis of Chalcones from Benzaldehyde Derivatives

| Aldehyde Reactant | Ketone Reactant | Catalyst | Resulting Compound Class | Potential Application | Reference |

| 4-(Benzyloxy)benzaldehyde | Various Acetophenones | NaOH or Piperidine | Chalcone (B49325) Analogs | Reactive Intermediates | researchgate.netuniv-ovidius.ro |

| Substituted Benzaldehydes | Substituted Acetophenones | KOH/EtOH | Chalcones | Precursors for Flavonoids, Biologically Active Molecules | nih.govnih.gov |

The fluorinated phenyl ring in this compound can also influence the electronic properties of the resulting materials, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Fluorescent Probe Development for Biological Imaging

The development of fluorescent probes for the real-time visualization of biological processes within living cells is a significant area of chemical biology. google.compatsnap.com this compound serves as a valuable starting material for the creation of such probes. google.com The aldehyde group is particularly useful for synthesizing Schiff bases, a class of compounds formed by the condensation of an aldehyde with a primary amine. nih.govmediresonline.org

Schiff bases derived from various aldehydes have been shown to possess fluorescent properties and are used to detect specific analytes or to image cellular structures. nih.govnih.govresearchgate.net For instance, a fluorescent probe for the detection of formaldehyde (B43269) has been developed based on a benzothiazole (B30560) skeleton with an alkylamine as the responsive group. patsnap.com The reaction between the probe and the target analyte induces a change in the fluorescence emission, allowing for detection. patsnap.com

While specific fluorescent probes derived directly from this compound are not detailed in the available research, its structure is amenable to the synthesis of analogous probes. The general principle involves reacting the aldehyde with an amino-functionalized fluorophore or a molecule that becomes fluorescent upon reaction. The resulting Schiff base can be designed to interact with specific ions, molecules, or cellular environments, leading to a measurable change in its fluorescent signal. nih.gov The fluorinated benzyloxy portion of the molecule can enhance properties such as cell membrane permeability and photostability, which are desirable for biological imaging applications. google.comresearchgate.net

Table 2: Examples of Schiff Bases in Biological and Analytical Applications

| Aldehyde Component | Amine Component | Resulting Compound | Application | Reference |

| 4-(3- or 2-fluorobenzyloxy)benzaldehyde | L-alaninamide | Schiff Base Intermediate | Synthesis of Safinamide (pharmaceutical) | google.com |

| Benzaldehyde derivatives | para-Aminophenol | Schiff Base Derivatives | Antibacterial and Antifungal evaluation | mediresonline.org |

| 4-Nitrobenzaldehyde | Amino acid methyl esters | Schiff Base Derivative | Anticancer activity against tongue squamous cell carcinoma | nih.gov |

| 5-Vanillin | 4-Aminoantipyrine | Schiff Base | Antimicrobial and Antifungal activities | researchgate.net |

Agrochemical Formulations

Benzaldehyde derivatives are recognized for their role as intermediates in the synthesis of agrochemicals, including pesticides and herbicides. google.com The structural features of this compound make it a compound of interest for developing new active ingredients for crop protection. The ether linkage and the aromatic rings are common motifs in fungicidal compounds.

Research has shown that hydroxylated and methoxylated benzaldehydes possess significant antifungal activity. For example, 2-Hydroxy-4-methoxybenzaldehyde has demonstrated strong efficacy against the fungus Fusarium graminearum, a pathogen that affects wheat crops. nih.gov Its mechanism of action involves the destruction of cell membranes and the inhibition of mycotoxin biosynthesis. nih.gov This suggests that other substituted benzaldehydes, including those with a benzyloxy group, could exhibit similar properties.

The presence of a fluorine atom in an agrochemical molecule often enhances its biological activity. nih.gov This is attributed to several factors, including increased metabolic stability and improved binding affinity to target enzymes or receptors. google.com The esterification of hydroxy-containing compounds is another strategy to enhance fungicidal activity. nih.gov Derivatives of this compound can be synthesized through reactions at the aldehyde group to produce a variety of compounds with potential agrochemical applications. For example, the condensation with amines can yield Schiff bases, which have been evaluated for their antibacterial and antifungal properties. mediresonline.org

While large-scale commercial agrochemicals based on this compound are not prominently documented, the synthesis of related structures for biological evaluation is an active area of research. Patents describe the synthesis of fluorobenzyloxy benzaldehyde derivatives as key intermediates in the preparation of biologically active molecules, highlighting the importance of this class of compounds. google.comgoogleapis.com

Spectroscopic and Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(4-Fluorobenzyloxy)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, the aldehyde proton (CHO) appears as a singlet at approximately 9.80 ppm. The methylene (B1212753) protons (OCH₂) of the benzyl (B1604629) ether group resonate as a singlet around 5.08 ppm. The aromatic protons show signals consistent with two para-substituted benzene (B151609) rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include the aldehyde carbon at approximately 190.5 ppm and the methylene carbon of the ether linkage. The aromatic carbons exhibit distinct signals, with their chemical shifts influenced by the substituents on each ring. For instance, the carbon attached to the fluorine atom shows a characteristic splitting pattern due to C-F coupling. rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly specific to the fluorine atom in the molecule. The spectrum of this compound typically shows a single resonance for the fluorine atom, with a chemical shift around -102.4 ppm. rsc.org This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent.

Table 1: Representative ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~9.80 | Singlet |

| Methylene (OCH₂) | ~5.08 | Singlet |

| Aromatic (C₆H₄) | Varies | Multiplet |

Data sourced from multiple research findings.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| Aldehyde (C=O) | ~190.5 | - |

| C-F | ~166.5 | d, J = 256.7 |

| Aromatic CH | ~132.8 | d, J = 9.5 |

| Aromatic CH | ~132.2 | d, J = 9.7 |

| Aromatic CH | ~116.4 | d, J = 22.3 |

Data presented is based on findings in CDCl₃ solvent. rsc.org

Table 3: Representative ¹⁹F NMR Data for this compound

| Fluorine Environment | Chemical Shift (δ, ppm) |

|---|---|

| C-F | ~-102.4 |

Data presented is based on findings in CDCl₃ solvent. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands. A strong peak around 1700 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group in the aldehyde. docbrown.info The C-O-C stretching of the ether linkage is typically observed around 1250 cm⁻¹. Absorptions related to the C-H bonds of the aromatic rings are also present.

Table 4: Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | ~1700 |

| C-O-C (Ether) | ~1250 |

| Aromatic C-H | Varies |

Data based on characteristic functional group frequencies. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 230.23 g/mol . synquestlabs.comthermofisher.com The fragmentation pattern can further confirm the structure, showing characteristic fragments resulting from the cleavage of the ether bond and other parts of the molecule.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds. A GC method for analyzing benzaldehyde (B42025) derivatives typically involves a capillary column, such as one coated with OV-101, and a flame-ionization detector (FID). nih.gov The method's parameters, including the temperature program and carrier gas flow rate, are optimized to achieve good resolution of the target compound from any impurities. nih.govresearchgate.net For instance, a temperature gradient can be employed to ensure the efficient elution of compounds with different boiling points. researchgate.net The purity of this compound can be determined by the relative area of its peak in the chromatogram, with some commercial suppliers specifying a purity of ≥96.0% by GC. thermofisher.com

Table 5: Typical Gas Chromatography Parameters for Aldehyde Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 25 m x 0.53 mm i.d., 0.5 µm film of OV-101) |

| Detector | Flame-Ionization Detector (FID) |

| Internal Standard | 3-Chlorobenzaldehyde |

| Linearity Range | 0.5-100 µg/ml |

| Quantification Limit | 0.4 µg/ml |

Parameters are based on a method developed for benzaldehyde and its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method is commonly used for compounds like this compound. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like acetic acid) and an organic solvent (e.g., acetonitrile). researchgate.net The components are separated based on their differential partitioning between the stationary and mobile phases. The detector, often a UV-Vis detector, monitors the eluent at a specific wavelength. The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Some suppliers indicate a purity of over 98% by HPLC for similar compounds. chemicalbook.com

Table 6: Representative High-Performance Liquid Chromatography Conditions

| Parameter | Description |

|---|---|

| Column | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of water-acetonitrile-glacial acetic acid (760:240:5, v/v/v, pH 2.5) |

| Detector | Diode-Array Detector (DAD) at 254 nm |

| Flow Rate | 2.0 mL/min |

Conditions are based on a validated method for benzaldehyde and related compounds. researchgate.net

Column Chromatography (Silica Gel)

In the purification of this compound, column chromatography utilizing silica gel as the stationary phase is a frequently employed and effective method. reddit.com Silica gel's polar nature allows for the separation of the desired product from nonpolar impurities and residual starting materials from the synthesis, which often involves the reaction of 4-hydroxybenzaldehyde (B117250) with 4-fluorobenzyl bromide. chemicalbook.com This purification step is critical to achieving a high degree of purity, often exceeding 99%.

The process typically involves dissolving the crude reaction mixture and applying it to the top of a silica gel column. A solvent system, or eluent, is then passed through the column. The choice of eluent is crucial for effective separation. Common solvent systems are mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297).

Researchers can begin with a nonpolar eluent, such as hexane, to wash away highly nonpolar impurities. acs.org Subsequently, the polarity of the eluent is gradually increased, for instance by introducing ethyl acetate. The compound of interest, this compound, will then elute from the column. The specific ratio of the solvents can be optimized to achieve the best separation, with ratios like ethyl acetate to petroleum ether (EA:PE) of 1:4 being documented in related purifications. rsc.org The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures |

| Process | Initial elution with a nonpolar solvent (e.g., hexane) to remove impurities, followed by elution with a more polar solvent mixture (e.g., ethyl acetate/hexane) to isolate the product. |

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a white crystalline solid, single-crystal XRD analysis provides definitive confirmation of its molecular structure and insights into its packing in the solid state.

Research findings from X-ray crystallography have resolved the molecular geometry of this compound. A key structural feature is the spatial relationship between the two aromatic rings. The analysis has determined that the dihedral angle between the plane of the 4-fluorobenzyl ring and the benzaldehyde ring is 78.31°. This significant twist angle is a defining characteristic of the molecule's conformation in the crystalline form.

Table 2: X-ray Crystallography Data for this compound

| Structural Parameter | Finding | Reference |

|---|---|---|

| Molecular Geometry | Resolved via X-ray Crystallography | |

| Dihedral Angle (between aromatic rings) | 78.31° | |

| Stabilizing Interactions | Intermolecular C-H···π interactions |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its melting behavior and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point and other thermal transitions of a substance. For this compound, DSC analysis shows a sharp endothermic peak corresponding to its melting transition.

Commercial suppliers report a melting point range for this compound, which is a key parameter verified by DSC. thermofisher.com The observed melting point is typically in the range of 95.0 to 101.0 °C. thermofisher.com A sharp, well-defined melting peak on a DSC thermogram is indicative of a high-purity crystalline material. The onset temperature of this peak is generally taken as the melting point.

Table 3: Melting Point Data for this compound from DSC

| Parameter | Value | Reference |

|---|---|---|

| Melting Point Range | 95.0 - 101.0 °C | thermofisher.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com This technique is essential for assessing the thermal stability of a compound, identifying its decomposition temperature, and quantifying the amount of residual mass.

In the context of this compound, a TGA experiment would involve heating a small amount of the sample in a controlled atmosphere (such as nitrogen or air). The resulting TGA curve would plot the percentage of weight remaining against temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition. The process can occur in single or multiple stages, and TGA can quantify the mass loss at each stage. mdpi.com This information is crucial for understanding the compound's stability at elevated temperatures, which is important for storage and for its use in reactions that require heating. Thermal decomposition can lead to the release of various gases, and TGA is the primary tool for determining the temperature at which this process begins. tainstruments.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-(4-fluorobenzyloxy)benzaldehyde. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular structure, electron distribution, and energetic landscapes.

Ab Initio Calculations for Structural Properties

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are instrumental in determining the optimized geometry of this compound. While specific ab initio studies exclusively on this molecule are not extensively documented, the structural parameters can be reliably predicted based on calculations performed on analogous compounds, such as benzaldehyde (B42025) and its derivatives.

For instance, studies on benzaldehyde have established the planarity of the benzene (B151609) ring and the aldehyde group. In the case of this compound, the central C-O-C ether linkage introduces a degree of conformational flexibility. Ab initio methods, such as Hartree-Fock (HF) theory, coupled with appropriate basis sets (e.g., 6-31G*), can be employed to determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angles around the ether bond.

Table 1: Predicted Structural Parameters of this compound based on Analogous Compounds

| Parameter | Predicted Value | Reference Compound |

| C-C (aromatic) bond length | ~1.39 Å | Benzaldehyde |

| C=O bond length | ~1.21 Å | Benzaldehyde |

| C-O (ether) bond length | ~1.36 Å | 4-(Benzyloxy)benzoic acid nih.gov |

| Dihedral Angle (Ring-O-CH2-Ring) | Near planar | 4-(Benzyloxy)benzaldehyde (B125253) nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules of this size. DFT methods, such as B3LYP, with basis sets like 6-311++G(d,p), provide a balance between computational cost and accuracy for predicting a wide range of molecular properties.

DFT calculations can be used to obtain the optimized geometry, vibrational frequencies, and electronic properties of this compound. The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and assign vibrational modes.

Furthermore, DFT is employed to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted benzaldehydes, this gap is influenced by the nature and position of the substituents. The electron-withdrawing fluorine atom and the ether linkage in this compound are expected to modulate the energies of the FMOs compared to unsubstituted benzaldehyde.

Molecular Modeling and Dynamics Simulations

For this compound, MD simulations could be employed to study its conformational dynamics in different solvents. This would provide insights into how the molecule flexes and rotates in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe the time evolution of its structure and calculate properties like the radial distribution functions to understand solvation effects. mdpi.com

Moreover, MD simulations are valuable for exploring the interactions of this compound with biological macromolecules. By docking the molecule into the active site of a target protein and running an MD simulation, researchers can assess the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational methods are powerful tools for predicting the chemical reactivity and selectivity of molecules. For this compound, DFT calculations can provide several descriptors of reactivity.

The Molecular Electrostatic Potential (MEP) surface is a key tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for protonation and nucleophilic addition. The aldehyde hydrogen and the aromatic protons will exhibit positive potential.

Studies on Non-Linear Optical (NLO) Properties

Substituted benzaldehydes and chalcones are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. arabjchem.orgrsc.org These properties arise from the interaction of the molecule with an intense light source, leading to phenomena such as frequency doubling. youtube.com

Computational studies, primarily using DFT, are crucial for predicting and understanding the NLO response of molecules like this compound. The key NLO property is the first hyperpolarizability (β), which quantifies the second-order NLO response. A large β value is indicative of a strong NLO effect.

Dipole Moment (μ) Calculation

The dipole moment is a fundamental electronic property that reflects the asymmetry of the charge distribution in a molecule. It is a vector quantity, having both magnitude and direction. DFT calculations are widely used to compute the dipole moment of molecules with good accuracy. arxiv.orgescholarship.org

Linear Polarizability (α)

The linear polarizability (α) of a molecule describes the tendency of its electron cloud to be distorted by an external electric field, inducing a dipole moment. This property is fundamental in understanding a molecule's interactions with its environment and its nonlinear optical (NLO) properties.

For comparison, studies on the parent molecule, benzaldehyde, have detailed methods for calculating its orientation polarizability based on measurements of dielectric constants and dipole moments in various solvents. chemicalbook.com Such computational approaches, like Density Functional Theory (DFT), would be necessary to determine the precise polarizability tensor components (αxx, αyy, αzz) and the average polarizability (α_iso) for this compound.

First Hyperpolarizability (β)

The first hyperpolarizability (β), also known as the second-order polarizability, is a measure of a molecule's ability to exhibit second-order nonlinear optical (NLO) phenomena, such as second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric. The structure of this compound, with its distinct substituent groups on the benzaldehyde ring, lacks a center of inversion, making it a candidate for possessing NLO properties.

Specific calculated values for the first hyperpolarizability of this compound are not available in the current literature. However, the molecule's design, incorporating an electron-donating benzyloxy group and an electron-withdrawing aldehyde group connected through a π-conjugated system, is a common strategy for enhancing β. The charge transfer between the donor and acceptor groups through the aromatic bridge is a key factor for a large β value. The fluorine atom on the benzyl (B1604629) group can further modulate the electronic properties and influence the magnitude of the first hyperpolarizability.

Computational studies on similar substituted benzaldehydes, such as 4-methoxybenzaldehyde, have been performed to calculate their first hyperpolarizability and investigate their NLO properties. researchgate.net A similar computational approach would be required to quantify the first hyperpolarizability of this compound.

Second Hyperpolarizability (γ)

The second hyperpolarizability (γ), or third-order polarizability, governs third-order nonlinear optical processes like third-harmonic generation and two-photon absorption. Unlike the first hyperpolarizability, all molecules possess a non-zero γ. The magnitude of γ is related to the delocalization of electrons within the molecule.

As with the other polarizability parameters, specific quantitative data for the second hyperpolarizability of this compound has not been reported in the available research. The extended π-conjugated system of the two aromatic rings in the molecule is expected to be the primary contributor to its second hyperpolarizability. The electronic nature of the substituents, including the fluorine atom and the aldehyde and ether groups, would also play a role in modulating the γ value. Detailed quantum chemical calculations would be necessary to determine the specific components and the average value of the second hyperpolarizability for this compound.

Binding Affinity and Molecular Interactions with Biological Targets

The biological activity of this compound is closely linked to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors. The structural features of the molecule, particularly the presence of a fluorine atom, are significant in determining its binding affinity and selectivity.

The fluorine atom in the para-position of the benzyl group is known to enhance the binding affinity of the compound for its biological targets. This enhancement can be attributed to several factors, including fluorine's high electronegativity and its ability to form favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of a protein. These interactions can increase the stability of the ligand-protein complex, leading to a more potent biological effect.

Molecular docking studies on similar benzaldehyde derivatives have provided insights into the types of interactions that are crucial for binding to biological targets. researchgate.netnih.govresearchgate.netsigmaaldrich.com These studies suggest that the binding of such compounds is often driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov In the case of this compound, the aldehyde group and the ether oxygen are potential hydrogen bond acceptors, while the aromatic rings provide a large hydrophobic surface for interaction with nonpolar residues in a binding pocket.

The mechanism of action of this compound is thought to involve the modulation of enzyme activity. For instance, it has been suggested that this compound may act as an inhibitor of certain cytochrome P450 isoforms, which are a large family of enzymes involved in the metabolism of a wide range of substances. Furthermore, there is potential for this compound to modulate neurotransmitter systems, indicating its possible application in neurological research.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde involves the Williamson etherification of 4-hydroxybenzaldehyde (B117250) and 4-fluorobenzyl bromide. chemicalbook.com While effective, researchers are actively exploring more efficient and environmentally friendly synthetic routes.

Future investigations are likely to focus on:

Catalytic Systems: The development of novel catalysts to improve reaction yields and reduce reaction times. This includes exploring the use of phase-transfer catalysts and metal-organic frameworks (MOFs) to enhance the efficiency of the etherification process.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, which would streamline the production process and minimize waste. For example, a one-pot synthesis could involve the in-situ generation of the fluorobenzylating agent followed by its immediate reaction with 4-hydroxybenzaldehyde.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound. This approach offers precise control over reaction parameters, leading to higher purity and yields, and is readily scalable for industrial production. google.com

Development of Derivatives with Enhanced Bioactivity

This compound serves as a crucial building block for the synthesis of various biologically active molecules. The presence of the fluorine atom and the benzyloxy benzaldehyde (B42025) scaffold are key to its pharmacological properties. nih.gov

Current and future research in this area includes:

Targeting Specific Diseases: Synthesizing derivatives with modified structures to target specific biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govmedchemexpress.com For instance, derivatives are being designed as selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and its derivatives to understand how these changes affect their biological activity. nih.govnih.gov This involves altering substituents on the aromatic rings and the linker group to optimize interactions with biological targets. nih.govnih.gov

Prodrug and Drug Delivery Strategies: Designing prodrugs of bioactive derivatives to improve their pharmacokinetic properties, such as solubility, stability, and targeted delivery. This could involve attaching cleavable moieties that release the active compound at the desired site of action.

Advanced Materials Science Applications

The unique chemical structure of this compound makes it a promising candidate for the development of advanced materials with tailored properties.

Emerging applications in materials science include:

Polymer Chemistry: Incorporating this compound into polymer backbones to enhance thermal stability and mechanical strength. Its aromatic and fluorine-containing structure can contribute to creating polymers with high-performance characteristics suitable for demanding applications.

Liquid Crystals: Designing liquid crystalline materials based on derivatives of this compound. The rigid, rod-like structure of such molecules can lead to the formation of liquid crystal phases with unique optical and electronic properties.

Fluorescent Probes: Utilizing the compound to develop fluorescent probes for biological imaging. By attaching fluorogenic groups, researchers can create molecules that light up upon binding to specific biomolecules, allowing for the visualization of cellular processes.

Integration with Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, future research will increasingly focus on integrating green chemistry principles into the synthesis and application of this compound. tandfonline.com

Key aspects of this integration include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids (such as CO2), or bio-based solvents. youtube.com

Atom Economy: Developing synthetic methods that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. tandfonline.comtandfonline.com

Catalytic and Biocatalytic Methods: Employing catalysts and enzymes to carry out reactions under milder conditions with higher selectivity, reducing energy consumption and the formation of byproducts. acs.org For example, research is exploring the use of β-cyclodextrin as a catalyst for the hydrolysis of related compounds under mild conditions. acs.org